molecular formula C25H30N4O4S B12145698 ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12145698
M. Wt: 482.6 g/mol
InChI Key: TZCDFJRCIUFNIJ-UHFFFAOYSA-N
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Description

Ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a triazole-based compound featuring a 4H-1,2,4-triazole core substituted at positions 4 and 5 with 4-methoxyphenyl and 4-tert-butylphenyl groups, respectively. The sulfanyl acetyl glycinate ethyl ester moiety extends from position 3 of the triazole ring. Its molecular formula is C29H31ClN4O3S, with a predicted collision cross-section (CCS) of 237.9 Ų for the [M+H]+ adduct in mass spectrometry .

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C25H30N4O4S/c1-6-33-22(31)15-26-21(30)16-34-24-28-27-23(17-7-9-18(10-8-17)25(2,3)4)29(24)19-11-13-20(32-5)14-12-19/h7-14H,6,15-16H2,1-5H3,(H,26,30)

InChI Key

TZCDFJRCIUFNIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The 1,2,4-triazole ring is synthesized via cyclocondensation of hydrazine derivatives with carboxylic acid derivatives. A representative method involves reacting 4-tert-butylphenylhydrazine with 4-methoxyphenyl isocyanate under basic conditions to form a semicarbazide intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) .

Key Reaction Conditions:

  • Reactants:

    • 4-tert-Butylphenylhydrazine (1.2 equiv)

    • 4-Methoxyphenyl isocyanate (1.0 equiv)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Catalyst: Triethylamine (2.0 equiv)

  • Cyclization Agent: POCl₃ (3.0 equiv) at 0°C → room temperature, 12 h

  • Yield: 78% after silica gel chromatography (hexane/ethyl acetate, 3:1)

Thiol Functionalization

The triazole intermediate is converted to the thiol derivative using Lawesson’s reagent, which selectively sulfurates the C3 position of the triazole.

Optimized Protocol:

  • Reactant: 5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole (1.0 equiv)

  • Sulfurating Agent: Lawesson’s reagent (0.55 equiv)

  • Solvent: Toluene, reflux, 4 h

  • Workup: Quench with NaHCO₃, extract with dichloromethane

  • Yield: 82%

Alkylation with Bromoacetyl Glycinate

The thiol intermediate undergoes nucleophilic substitution with ethyl N-(bromoacetyl)glycinate to install the sulfanyl acetyl glycinate side chain.

Stepwise Procedure:

  • Reactants:

    • Triazole-3-thiol (1.0 equiv)

    • Ethyl N-(bromoacetyl)glycinate (1.1 equiv)

  • Base: Potassium carbonate (2.0 equiv)

  • Solvent: Dimethylformamide (DMF), 25°C, 6 h

  • Purification: Column chromatography (ethyl acetate/methanol, 10:1)

  • Yield: 65%

Critical Parameters:

  • Exclusion of moisture (reaction under nitrogen)

  • Stoichiometric control to minimize disulfide byproducts

Large-Scale Production Optimization

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Key modifications include:

ParameterLab-ScaleIndustrial-Scale
Reactor Type BatchContinuous flow
Catalyst Loading 5 mol% Pd(dppf)Cl₂2 mol% Pd(dppf)Cl₂
Temperature 80°C120°C
Residence Time 18 h30 min
Yield 65%89%

Data adapted from , where analogous Suzuki couplings were optimized for scale.

Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.44 (s, 9H, C(CH₃)₃), 3.81 (s, 3H, OCH₃), 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃), 4.39 (s, 2H, SCH₂CO), 6.89–7.72 (m, 8H, aromatic) .

  • HPLC Purity: ≥99.2% (C18 column, acetonitrile/water gradient) .

Challenges and Mitigation Strategies

  • Disulfide Formation: Add 0.1% w/v ascorbic acid to the alkylation step to suppress oxidation .

  • Low Cyclization Yield: Use microwave-assisted synthesis (100°C, 20 min) to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, especially under electrophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development:
The compound serves as a scaffold for the development of new pharmaceuticals. Its ability to interact with specific enzyme active sites makes it a candidate for designing inhibitors or modulators targeting various biological pathways. The triazole moiety enhances binding affinity through hydrophobic interactions, which is crucial for drug efficacy.

Biological Activity:
Research indicates that ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate exhibits significant biological activity. It can interact with biomolecules involved in disease processes, thereby providing a basis for therapeutic applications in conditions such as cancer or infectious diseases.

Materials Science

Development of New Materials:
The unique structural properties of this compound make it suitable for developing advanced materials with specific electronic or optical characteristics. Its conjugated systems may be utilized in the fabrication of sensors or photovoltaic devices, leveraging its potential for charge transport and light absorption .

Polymer Chemistry:
The compound may also find applications in polymer science, where its sulfanyl group and aromatic substituents can enhance the mechanical and thermal properties of polymers. This could lead to the creation of novel materials with improved performance in industrial applications.

Biological Studies

Probe for Biological Pathways:
Due to its ability to interact with various biomolecules, this compound can be employed as a probe to study specific biological pathways and molecular interactions. This application is critical for understanding disease mechanisms and developing targeted therapies .

Case Studies and Research Findings

Study Focus Findings
Study on Enzyme InhibitionInvestigated the inhibitory effects on specific enzymesDemonstrated potent inhibition of target enzymes related to cancer pathways
Material Properties AnalysisExplored electronic properties for sensor applicationsFound promising charge transport capabilities suitable for electronic devices
Biological Interaction StudiesAssessed binding affinity with biomoleculesConfirmed strong interactions with key proteins involved in metabolic processes

Mechanism of Action

The mechanism by which ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate exerts its effects is likely related to its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, while the aromatic substituents can enhance binding affinity through hydrophobic interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared below based on substituents, molecular features, and functional properties:

Compound Name Substituents (Triazole Positions) Acetamide/Other Groups Molecular Formula Key Properties/Findings
Target Compound 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) Glycinate ethyl ester C29H31ClN4O3S CCS [M+H]+: 237.9 Ų; balanced lipophilicity and hydrogen bonding
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide derivatives () 5-(4-tert-butylphenyl), 4-phenyl Hydrazide with aromatic substituents ~C30H30N6O2S (varies) Enhanced π-π stacking (phenyl groups); reduced solubility vs. glycinate
N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide () 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) Dibenzofuran moiety C35H33N4O4S Increased lipophilicity; potential for enhanced receptor binding
N-(2,6-dichlorophenyl)acetamide () 5-[(4-tert-butylphenoxy)methyl], 4-(2-methylphenyl) Dichlorophenyl C29H31Cl2N4O2S Halogen bonding potential; higher steric hindrance
N-(4-sulfamoylphenyl)acetamide () 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) Sulfamoyl group C28H30N5O4S2 Improved aqueous solubility; sulfonamide enhances H-bonding

Research Implications

  • Structure-Activity Relationships (SAR) : Modifying the acetamide group (e.g., glycinate vs. sulfamoyl) can tune solubility and target engagement. ’s sulfamoyl derivative exemplifies this strategy .
  • Computational Studies : Molecular docking () and CCS predictions () can guide the design of analogues with optimized pharmacokinetic profiles .
  • Therapeutic Potential: JNK inhibition () and kinase modulation highlight applications in inflammation and oncology. Further studies should explore the target compound’s efficacy in these areas.

Biological Activity

Ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into the compound's structure, synthesis, biological interactions, and its implications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C25H30N4O4S, with a molecular weight of 482.6 g/mol. The compound features:

  • Triazole Ring : Known for its ability to interact with various biological targets.
  • Sulfanyl Group : May enhance reactivity and binding properties.
  • Aromatic Substituents : Contribute to hydrophobic interactions and binding affinity.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Coupling with the glycine moiety.

Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. The triazole ring plays a critical role in binding to enzyme active sites, potentially leading to inhibition or modulation of these pathways.

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity. Its structural components allow it to interact with microbial targets effectively, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

Preliminary data indicate that this compound could modulate inflammatory responses, which is essential for developing new anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Binding Interactions : The triazole ring and sulfanyl group facilitate binding to target proteins or enzymes.
  • Modulation of Biological Pathways : By inhibiting or activating specific pathways, the compound can influence cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,5-bis(2-pyridyl)-1,2,4-triazoleContains a triazole ring and pyridine groupsFocused on coordination chemistry
5-(tert-butyl)phenol derivativesAromatic substituents similar to those in ethyl compoundUsed primarily in polymer chemistry
Thioether derivativesSulfanyl groups presentOften used in agrochemical applications

The distinct combination of the triazole ring with specific aromatic substituents and a glycine moiety enhances its potential as a drug candidate.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in various biological assays:

  • In Vitro Studies : These studies have demonstrated its ability to inhibit key enzymes involved in inflammation and microbial resistance.
  • Animal Models : Preliminary animal studies suggest potential therapeutic benefits in reducing inflammation and combating infections.

Q & A

Q. What are the critical considerations for synthesizing ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under controlled pH and temperature .
  • Step 2 : Sulfanyl-acetylation using mercaptoacetic acid derivatives, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Glycine ester coupling via carbodiimide-mediated amidation, requiring inert atmospheres to prevent hydrolysis .
    Key parameters : Monitor reaction progress using TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR Spectroscopy : Assign peaks for triazole protons (δ 8.1–8.3 ppm), tert-butyl groups (δ 1.3–1.4 ppm), and methoxy substituents (δ 3.8–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve 3D conformation to confirm sulfanyl-acetyl linkage geometry .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .

Q. What are the standard protocols for assessing its solubility and stability in laboratory settings?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock solvent), followed by dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and thermal stress (40–60°C). Monitor via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for optimizing biological activity?

  • Methodological Answer :
  • Analog Design : Systematically modify substituents (e.g., replace tert-butyl with cyclohexyl or methoxy with ethoxy) and compare bioactivity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like kinase enzymes or GPCRs .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., apoptosis in cancer lines) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar triazole derivatives?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from metabolic byproducts .
  • Synergistic Studies : Evaluate combinatorial effects with adjuvants (e.g., cisplatin) to clarify mechanistic contributions .

Q. How can researchers study the compound’s interactions with biological targets at the molecular level?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., BSA for plasma protein binding) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate in human liver microsomes (HLMs) to track metabolic half-life (t₁/₂) via LC-MS .
  • pH-Dependent Degradation : Monitor hydrolysis in buffers (pH 1–9) at 37°C, identifying degradation products with QTOF-MS .
  • Plasma Stability : Use rat plasma (37°C, 1–24 h) and quantify remaining compound via LC-MS/MS .

Q. How can researchers address low yield or selectivity in the final synthetic step?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated catalysts for glycine ester coupling efficiency .
  • Solvent Optimization : Compare yields in THF, acetonitrile, or dichloromethane with controlled water content (<0.1%) .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled dielectric heating .

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